molecular formula C15H14O3 B019691 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 30992-63-3

1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No. B019691
Key on ui cas rn: 30992-63-3
M. Wt: 242.27 g/mol
InChI Key: LAFHMZQSDSXTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420809B2

Procedure details

20 kg (131.4 mol) 2-acetyl-hydroquinone 6a are dissolved in 150 l methylisobutylketone and combined with 19.98 kg (144.6 mol) potassium carbonate. At 60° C., 22.48 kg (131.5 mol) benzyl bromide are added. The reaction mixture is stirred for 20 hours at 60° C. The reaction mixture is cooled to 25° C. and the solid is filtered off. The filtrate is washed twice with a solution of 0.96 kg (11.8 mol) sodium hydroxide solution (50%) and 60 l water at 25° C. The methylisobutylketone is largely distilled off in vacuo, and the residue is dissolved in 80 l methanol at 60° C. The solution is cooled to 0° C. and stirred for 1 hour at this temperature to complete the crystallisation.
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
150 L
Type
solvent
Reaction Step One
Quantity
19.98 kg
Type
reactant
Reaction Step Two
Quantity
22.48 kg
Type
reactant
Reaction Step Three
Quantity
0.96 kg
Type
reactant
Reaction Step Four
Name
Quantity
60 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=1[OH:6])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH-].[Na+]>CC(CC(C)C)=O.O>[OH:6][C:5]1[CH:7]=[CH:8][C:9]([O:11][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:10][C:4]=1[C:1](=[O:3])[CH3:2] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
20 kg
Type
reactant
Smiles
C(C)(=O)C1=C(O)C=CC(=C1)O
Name
Quantity
150 L
Type
solvent
Smiles
CC(=O)CC(C)C
Step Two
Name
Quantity
19.98 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
22.48 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0.96 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 20 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
DISTILLATION
Type
DISTILLATION
Details
The methylisobutylketone is largely distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 80 l methanol at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at this temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crystallisation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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